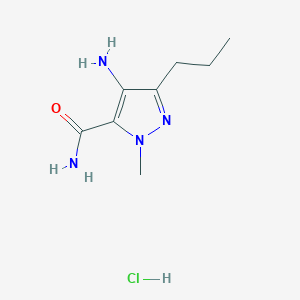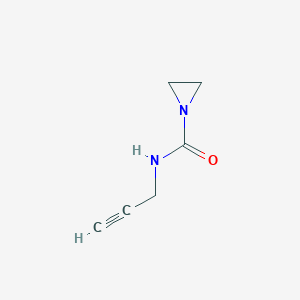
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of different starting materials under specific conditions to introduce various substituents onto the pyrazole core. For instance, the synthesis of a related compound, 4-(4-hydroxybenzylideneamino)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, was achieved through the reaction of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide with 4-hydroxybenzaldehyde . Another study describes the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides using a novel and efficient route, highlighting the versatility of pyrazole synthesis . These methods provide a foundation for the synthesis of the compound of interest, suggesting that similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often characterized using techniques such as NMR, IR, Mass spectrometry, and X-ray diffraction. The crystal structure of a related compound was determined by single crystal X-ray diffraction, revealing the formation of cyclic centrosymmetric supramolecular tetramer synthons through hydrogen bonding . Such detailed structural analysis is crucial for understanding the molecular interactions and stability of the compound.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions to form new compounds with different biological activities. For example, the reaction of 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides with acetylacetone and arylidenemalononitriles yielded pyrazolo[1,5-a]-pyrimidine derivatives, while treatment with isatin and selected aldehydes produced Schiff bases . These reactions demonstrate the chemical versatility of pyrazole derivatives and their potential for generating diverse pharmacologically active compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the presence of different functional groups can affect the compound's solubility, melting point, and stability. The hydrogen bonding patterns observed in the crystal structures can also impact the compound's physical properties, such as its crystallinity and thermal behavior . The antibacterial evaluation of some N-substituted pyrazole derivatives has shown promising activity against various bacterial strains, indicating the potential medicinal value of these compounds .
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry
The chemical structure of 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride is similar to that of pyrazole derivatives, which are well-known for their broad range of applications in medicinal chemistry. Pyrazole derivatives have been extensively studied for their potential in creating biologically active compounds due to their versatile synthetic applicability and varied biological activities. For instance, pyrazole carboxylic acid derivatives are significant scaffolds in heterocyclic compounds owing to their antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral activities (Cetin, 2020). This broad range of activities makes the study and application of 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride relevant for developing new pharmaceutical agents.
Role in Heterocyclic Compound Synthesis
The reactivity of pyrazole derivatives, closely related to 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride, makes them valuable building blocks for the synthesis of various classes of heterocyclic compounds. These include the synthesis of heterocycles like pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. Such compounds have found applications in creating dyes and drugs due to their unique chemical reactivity and ability to undergo mild reaction conditions, offering new pathways for synthetic chemistry (Gomaa & Ali, 2020).
Therapeutic Applications
The therapeutic applications of pyrazole derivatives, closely related to the chemical structure of interest, have been extensively explored. These compounds exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer, anticonvulsant, hypoglycemic, and antidiabetic activities. The therapeutic potential of these compounds, derived from their ability to modulate various biological pathways, highlights the importance of further research and development in this area (Ganguly & Jacob, 2017).
Safety And Hazards
Propiedades
IUPAC Name |
4-amino-2-methyl-5-propylpyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O.ClH/c1-3-4-5-6(9)7(8(10)13)12(2)11-5;/h3-4,9H2,1-2H3,(H2,10,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWAOVUDRQJPVDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=C1N)C(=O)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436908 | |
| Record name | 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride | |
CAS RN |
1688656-88-3, 247584-10-7 | |
| Record name | 1H-Pyrazole-5-carboxamide, 4-amino-1-methyl-3-propyl-, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1688656-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=247584-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrazole-5-carboxamide,4-amino-1-methyl-3-propyl-, hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.569 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,2,4-Triazine-6(1H)-thione, 5-[(4-methoxyphenyl)methyl]-3-phenyl-](/img/structure/B138611.png)









![5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione](/img/structure/B138639.png)
